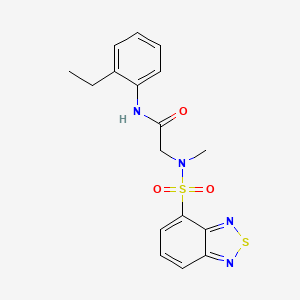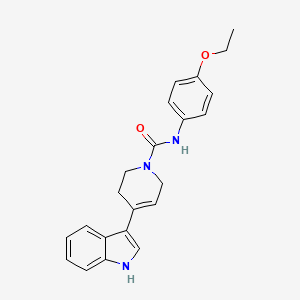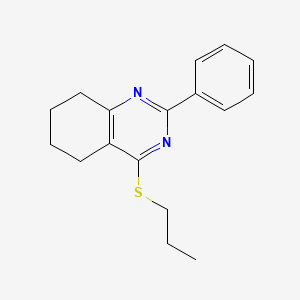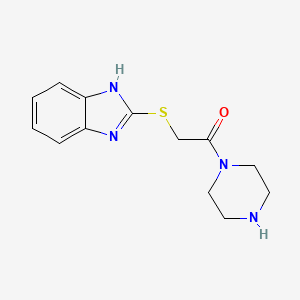![molecular formula C18H18F3N3O3S B7451982 1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)
1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine-based compound that has shown promising results in various studies, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of 1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves the inhibition of CDK5 and GSK-3β enzymes. CDK5 is a kinase that plays a crucial role in neuronal development and function, and its dysregulation has been linked to neurodegenerative diseases such as Alzheimer's disease. GSK-3β is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, apoptosis, and cell proliferation. Its dysregulation has been linked to several diseases such as Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects
1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting CDK5 activity. It has also been shown to exhibit anti-cancer activity by inhibiting GSK-3β activity. Additionally, it has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
The advantages of using 1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide in lab experiments include its potent inhibitory activity against CDK5 and GSK-3β enzymes, its ability to improve cognitive function in animal models of Alzheimer's disease, and its anti-cancer activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on 1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective inhibitors of CDK5 and GSK-3β enzymes.
3. Investigation of its potential therapeutic applications in other diseases such as diabetes and neurodegenerative diseases.
4. Development of novel drug delivery systems to improve its bioavailability and reduce potential toxicity.
5. Investigation of its potential use as a diagnostic tool for diseases such as Alzheimer's disease.
合成方法
The synthesis of 1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves several steps. The starting material is pyridine-3-sulfonyl chloride, which is reacted with piperidine-4-carboxylic acid in the presence of a base to obtain the corresponding amide. This intermediate is then reacted with 3-(trifluoromethyl)aniline to yield the final product.
科学研究应用
1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases such as Alzheimer's disease, cancer, and diabetes.
属性
IUPAC Name |
1-pyridin-3-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)14-3-1-4-15(11-14)23-17(25)13-6-9-24(10-7-13)28(26,27)16-5-2-8-22-12-16/h1-5,8,11-13H,6-7,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCBOAHTVRCXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)
